Ethyl (4-Amino-3-iodophenyl)acetate
Overview
Description
Ethyl (4-Amino-3-iodophenyl)acetate is an organic compound with the molecular formula C10H12INO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group at the 4-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-Amino-3-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of ethyl (4-aminophenyl)acetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the phenyl ring.
Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide (such as 4-bromo-3-iodophenylacetate) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-Amino-3-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Deiodinated Ethyl (4-Amino-phenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-Amino-3-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl (4-Amino-3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (4-Amino-3-iodophenyl)acetate can be compared with other similar compounds, such as:
Ethyl (4-Amino-phenyl)acetate: Lacks the iodine atom, resulting in different reactivity and biological activity.
Ethyl (4-Nitro-3-iodophenyl)acetate: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Ethyl (4-Amino-3-bromophenyl)acetate: Contains a bromine atom instead of iodine, which affects its reactivity in substitution reactions.
The uniqueness of this compound lies in the presence of both the amino and iodine substituents, which provide a unique combination of reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 2-(4-amino-3-iodophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNIISVFGMPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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